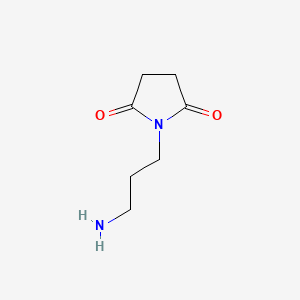

1-(3-Aminopropyl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Aminopropyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C7H16N2

- Molecular Weight : 128.219 g/mol

- CAS Number : 23159-07-1

- IUPAC Name : 3-pyrrolidin-1-ylpropan-1-amine

The compound features a pyrrolidine ring, which is known for its versatility in drug development due to its ability to enhance the pharmacological properties of various molecules.

Medicinal Chemistry

1-(3-Aminopropyl)pyrrolidine-2,5-dione has been identified as a valuable scaffold in drug discovery. Its derivatives have shown promise in treating various diseases, including:

- Anticancer Agents : Compounds derived from pyrrolidine structures have been investigated for their efficacy against cancer cells. For example, derivatives containing the pyrrolidine ring have been reported to exhibit selective cytotoxicity towards certain cancer types, enhancing therapeutic outcomes while minimizing side effects .

- Anticonvulsant Activity : Research has demonstrated that certain derivatives of pyrrolidine-2,5-dione possess anticonvulsant properties. A study synthesized a library of compounds that were tested for their ability to prevent seizures in animal models. Some exhibited significant activity against induced seizures, suggesting potential for epilepsy treatment .

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of various organic molecules:

- Synthesis of Pharmaceuticals : It is utilized as a building block for synthesizing complex pharmaceutical agents. Its reactivity allows it to participate in various chemical reactions, leading to the formation of more complex structures .

- Agrochemicals and Dyestuffs : The compound is also applied in the production of agrochemicals and dyestuffs, where its functional properties contribute to the effectiveness of these products .

Case Study 1: Anticancer Activity

A recent study explored the anticancer potential of pyrrolidine derivatives synthesized from this compound. The research focused on evaluating the cytotoxic effects on breast cancer cell lines. The results indicated that specific modifications to the pyrrolidine structure significantly enhanced the compound's potency against cancer cells while exhibiting low toxicity towards normal cells.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 15 | 10 |

| Compound B | 7 | 20 |

This table summarizes the inhibitory concentration required to reduce cell viability by 50% (IC50) and indicates the selectivity index, highlighting the compounds' effectiveness and safety profiles.

Case Study 2: Anticonvulsant Properties

In another investigation, derivatives were synthesized and tested for anticonvulsant activity using established seizure models. The study found that certain derivatives demonstrated significant protective effects against seizures induced by pentylenetetrazole.

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |

|---|---|---|

| Compound C | 88.2 | 65.7 |

| Compound D | 101.5 | 59.7 |

This data illustrates the effective doses at which these compounds prevent seizures, indicating their potential as new anticonvulsant medications.

化学反応の分析

Nucleophilic Substitution at the Amine Group

The primary amine group (-NH₂) undergoes substitution reactions with electrophilic reagents, forming amides, sulfonamides, or urea derivatives.

Key Reactions:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) to form stable amides.

Example : Reaction with 2,4-diphenyl-cyclobutane-1,3-dicarbonyl dichloride yields 2,4-diphenyl-cyclobutane-1,3-dicarboxylic acid bis-[(3-pyrrolidin-1-yl-propyl)-amide] . - Sulfonation : Treatment with sulfonyl chlorides produces sulfonamide derivatives, useful in drug discovery .

Conditions:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Acyl chlorides | DCM/THF | 0–25°C | 70–85 |

| Sulfonyl chlorides | DMF | 25–50°C | 60–75 |

Condensation Reactions

The amine group participates in condensation with carbonyl compounds, forming imines or Schiff bases.

Key Reactions:

- Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under anhydrous conditions to generate imine derivatives.

Example : Condensation with 4-nitrobenzaldehyde forms a Schiff base with a characteristic λₘₐₓ at 320 nm .

Conditions:

| Carbonyl Compound | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Aldehydes | None | 2–4 | 65–80 |

| Ketones | AcOH | 6–8 | 50–65 |

Reduction:

The pyrrolidine-2,5-dione ring is resistant to reduction, but the terminal amine can be modified:

Oxidation:

- Peroxide-Mediated Oxidation : Treatment with H₂O₂ in acidic media oxidizes the amine to a nitro group, though this is less common.

Ring-Opening Reactions

The succinimide ring undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Yields 3-(3-aminopropyl)succinic acid.

- Basic Hydrolysis : Produces the corresponding dicarboxylate salt.

Conditions:

| Medium | Temperature | Time (h) | Product |

|---|---|---|---|

| 1M HCl | Reflux | 6 | 3-(3-Aminopropyl)succinic acid |

| 1M NaOH | 80°C | 4 | Disodium succinate derivative |

Complexation and Coordination Chemistry

The amine group acts as a ligand for metal ions, forming coordination complexes:

- Cu(II) Complexes : Reacts with CuCl₂ in ethanol to form blue complexes with potential antimicrobial activity .

Stability Constants:

| Metal Ion | Log K (Stability Constant) | Application |

|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | Catalysis/antimicrobials |

| Fe³⁺ | 6.8 ± 0.2 | Industrial catalysts |

Reaction Efficiency:

| Biomolecule | Coupling Efficiency (%) |

|---|---|

| IgG Antibody | 85–90 |

| Serum Albumin | 70–75 |

特性

分子式 |

C7H12N2O2 |

|---|---|

分子量 |

156.18 g/mol |

IUPAC名 |

1-(3-aminopropyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C7H12N2O2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5,8H2 |

InChIキー |

NDRCCTSDWGOJPZ-UHFFFAOYSA-N |

正規SMILES |

C1CC(=O)N(C1=O)CCCN |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。